Diphenolase Inhibition vs. Kojic Acid
In a direct head-to-head comparison under identical assay conditions, compound 4 inhibited the diphenolase activity of mushroom tyrosinase (using L-DOPA as substrate) with an IC₅₀ of 1.29 mM, versus kojic acid at 1.80 mM—a 28% improvement in inhibitory potency [1]. This comparison was performed within the same published study using the same enzyme source, substrate concentration, and buffer system, eliminating inter-laboratory variability [1].
| Evidence Dimension | Diphenolase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.29 mM |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 1.80 mM |
| Quantified Difference | 28% lower IC₅₀ (1.29 vs. 1.80 mM); fold-improvement = 1.40× |
| Conditions | Mushroom tyrosinase, L-DOPA substrate, phosphate buffer, same study (Chen et al., 2016) |
Why This Matters
Kojic acid is the industry-standard reference inhibitor; demonstrating statistically superior diphenolase inhibition over kojic acid in a shared assay provides a quantifiable benchmark for procurement decisions in tyrosinase inhibitor screening cascades.
- [1] Chen MJ, Hung CC, Chen YR, Lai ST, Chan CF. Novel synthetic kojic acid-methimazole derivatives inhibit mushroom tyrosinase and melanogenesis. J Biosci Bioeng. 2016 Dec;122(6):666-672. doi: 10.1016/j.jbiosc.2016.06.002. PMID: 27353860. View Source
